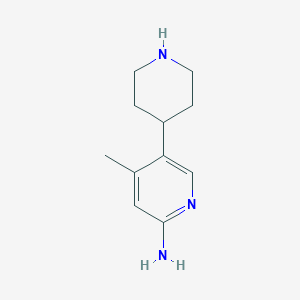

4-Methyl-5-(piperidin-4-yl)pyridin-2-amine

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are organic compounds with ring structures containing at least one nitrogen atom. wisdomlib.orgopenmedicinalchemistryjournal.com These structures are of paramount importance in medicinal chemistry and are foundational to the development of a vast array of pharmaceuticals. wisdomlib.orgopenmedicinalchemistryjournal.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their prevalence and significance in drug design. openmedicinalchemistryjournal.comrsc.orgmsesupplies.com Their widespread use can be attributed to several key factors. The nitrogen atom can readily form hydrogen bonds with biological targets like DNA and proteins, which can enhance the binding affinity and specificity of a drug molecule. rsc.orgnih.gov

The structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's physicochemical properties, which can influence its biological activity. mdpi.com These compounds are integral to many natural products, including alkaloids, vitamins, and antibiotics, which have historically served as sources or inspiration for new drugs. openmedicinalchemistryjournal.comrsc.orgmdpi.com In organic synthesis, these heterocycles are versatile building blocks for creating more complex molecules. wisdomlib.org Their applications extend beyond pharmaceuticals to agrochemicals, dyes, and polymers. openmedicinalchemistryjournal.commsesupplies.com Six-membered nitrogen-containing rings, in particular, are abundant in nature and are crucial subunits in many biologically active compounds. openmedicinalchemistryjournal.com The inherent properties of these rings make them a cornerstone of modern drug discovery, with ongoing research continually exploring new derivatives for various therapeutic applications. openmedicinalchemistryjournal.comrsc.org

Overview of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Chemical Biology

Among the vast landscape of nitrogen heterocycles, pyridine and piperidine scaffolds are particularly prominent in chemical biology and drug development. Pyridine, an aromatic six-membered ring isostere of benzene, is a versatile pharmacophore found in over 7,000 drug candidates. nih.govrsc.org The nitrogen atom in the pyridine ring imparts unique properties, such as the ability to act as a hydrogen bond acceptor, which enhances pharmacokinetic profiles and binding to biological receptors. nih.gov The incorporation of a pyridine motif can improve a compound's metabolic stability, potency, and permeability. nih.gov It is a key component in a wide range of approved drugs with diverse therapeutic uses, including anticancer, antimalarial, and anti-Alzheimer's agents. nih.gov

Piperidine, a saturated six-membered nitrogen-containing heterocycle, is also a crucial building block in pharmaceutical sciences. researchgate.netnih.gov Its derivatives are found in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. nih.govijnrd.orgencyclopedia.pub The piperidine skeleton is known to positively impact the pharmacokinetic and pharmacodynamic properties of bioactive molecules by enhancing membrane permeability, receptor binding, and metabolic stability. researchgate.net The flexibility of the piperidine ring allows it to adopt various conformations, enabling optimal interactions with target proteins. evitachem.com The synthesis of piperidine derivatives is a significant area of research, often starting from the hydrogenation of corresponding pyridine compounds. nih.gov Together, pyridine and piperidine represent two of the most important heterocyclic systems leveraged by medicinal chemists to design new therapeutic agents. nih.govresearchgate.net

Research Context of 4-Methyl-5-(piperidin-4-yl)pyridin-2-amine within Pyridin-2-amine and Piperidine Derivatives

The compound this compound belongs to a class of molecules that combine the structural features of both pyridin-2-amine and piperidine. This hybrid structure is of significant interest in medicinal chemistry. The pyridin-2-amine moiety is a key structural unit in many biologically active compounds. rsc.org For example, derivatives of 2-aminopyridine (B139424) have been investigated as potent inhibitors for various enzymes, including cyclin-dependent kinase 8 (CDK8), which is a target in colorectal cancer therapy. acs.org They are also explored for their antimicrobial properties and as potential tracers for inducible nitric oxide synthase in PET imaging. nih.govnih.gov

The piperidine portion of the molecule is also a well-established pharmacophore. The combination of these two scaffolds in this compound suggests its potential as a candidate for biological screening. The specific arrangement, with a piperidine ring at the 5-position of a 4-methyl-substituted pyridin-2-amine, creates a distinct three-dimensional structure that can interact with biological targets. Research on similar structures, such as (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine, highlights the potential for these types of compounds to act as neuroactive agents, possibly targeting cholinergic, dopaminergic, or glutamatergic systems in the central nervous system. evitachem.com The synthesis and study of such compounds contribute to the broader effort of exploring chemical space to identify novel therapeutic agents. researchgate.net

Compound Data

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-methyl-5-(4-piperidinyl)-2-pyridinylamine |

| Molecular Formula | C₁₁H₁₇N₃ |

| InChI Key | RTFMPTIYXNPCEX-UHFFFAOYSA-N |

| Physical Form | Powder |

Data sourced from available chemical supplier information. sigmaaldrich.com

Properties

IUPAC Name |

4-methyl-5-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-8-6-11(12)14-7-10(8)9-2-4-13-5-3-9/h6-7,9,13H,2-5H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFMPTIYXNPCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2CCNCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260857-55-3 | |

| Record name | 4-methyl-5-(piperidin-4-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 4 Methyl 5 Piperidin 4 Yl Pyridin 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-methyl-5-(piperidin-4-yl)pyridin-2-amine, a combination of ¹H, ¹³C, and 2D NMR techniques would provide a complete picture of its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, the methyl group, and the amine groups. The chemical shifts are influenced by the electronic effects of the substituents. The 2-amino group, being an electron-donating group, will shield the pyridine protons, shifting them to a higher field (lower ppm) compared to unsubstituted pyridine.

The pyridine ring protons, H-3 and H-6, are anticipated to appear as singlets due to the substitution pattern. The piperidine protons will exhibit more complex splitting patterns. The proton at C4 of the piperidine ring (the methine proton) will likely be a multiplet due to coupling with the adjacent methylene protons. The axial and equatorial protons on the piperidine ring may show different chemical shifts, especially at a high field strength. The protons of the methyl group will appear as a singlet, and the NH and NH₂ protons will likely be broad singlets, the positions of which can be solvent-dependent.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | ~6.2 - 6.4 | s |

| Pyridine H-6 | ~7.3 - 7.5 | s |

| -NH₂ (pyridinamine) | ~4.5 - 5.5 | br s |

| Piperidine H-4 (methine) | ~2.7 - 2.9 | m |

| Piperidine H-2, H-6 (axial) | ~2.6 - 2.8 | m |

| Piperidine H-2, H-6 (equatorial) | ~3.0 - 3.2 | m |

| Piperidine H-3, H-5 (axial) | ~1.6 - 1.8 | m |

| Piperidine H-3, H-5 (equatorial) | ~1.8 - 2.0 | m |

| -NH (piperidine) | ~1.5 - 2.5 | br s |

| -CH₃ (methyl) | ~2.2 - 2.4 | s |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum will provide confirmation of the carbon framework of the molecule. The pyridine carbons will appear in the aromatic region, with their chemical shifts significantly influenced by the amino and alkyl substituents. The C-2 carbon, bonded to the amino group, is expected to be significantly upfield, while the other pyridine carbons will also show shifts predictable from substituent effects. The piperidine carbons will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~158 - 160 |

| Pyridine C-3 | ~105 - 107 |

| Pyridine C-4 | ~148 - 150 |

| Pyridine C-5 | ~120 - 122 |

| Pyridine C-6 | ~145 - 147 |

| Piperidine C-4 (methine) | ~40 - 42 |

| Piperidine C-2, C-6 | ~46 - 48 |

| Piperidine C-3, C-5 | ~32 - 34 |

| -CH₃ (methyl) | ~17 - 19 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the methine proton (H-4) of the piperidine ring and the adjacent methylene protons (H-3/H-5), as well as between the axial and equatorial protons of the piperidine methylenes.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the previously assigned proton spectrum. For example, the singlet at ~2.3 ppm would correlate with the carbon signal around 18 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule. Key expected correlations would include the pyridine H-6 proton to the pyridine C-4 and C-5 carbons, and the piperidine H-4 proton to the pyridine C-5 carbon, confirming the attachment point of the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. The nominal molecular weight of this compound (C₁₁H₁₇N₃) is 191.28 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 191. The fragmentation pattern would likely involve the cleavage of the piperidine ring and the bond connecting the two ring systems.

Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity |

| 191 | [M]⁺ (Molecular Ion) |

| 176 | [M - CH₃]⁺ |

| 108 | [C₆H₈N₂]⁺ (Aminomethylpyridine fragment) |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary and secondary amines, the C-H bonds of the alkyl and aromatic groups, and the C=C and C=N bonds of the pyridine ring.

The N-H stretching vibrations of the primary amino group (-NH₂) are expected as two distinct bands in the 3300-3500 cm⁻¹ region, while the secondary amine (-NH-) of the piperidine ring would show a single band in a similar region. The C-H stretching of the aromatic and aliphatic parts would appear just above and below 3000 cm⁻¹, respectively. The bending vibrations of the N-H groups and the stretching vibrations of the pyridine ring would be observed in the fingerprint region (below 1650 cm⁻¹).

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3350 - 3310 | N-H stretch | Secondary amine (-NH) |

| 3100 - 3000 | C-H stretch | Aromatic (pyridine) |

| 3000 - 2850 | C-H stretch | Aliphatic (piperidine, methyl) |

| 1640 - 1590 | C=C and C=N stretch | Pyridine ring |

| 1650 - 1580 | N-H bend | Primary amine (-NH₂) |

| 1500 - 1400 | C-H bend | Aliphatic (piperidine, methyl) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, predictions about its solid-state structure can be made based on related compounds. For instance, the crystal structure of N-(4-chlorophenyl)-4-methylpyridin-2-amine reveals that the solid-state packing is often dominated by hydrogen bonding. nih.gov

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. This method precisely determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimental results are then compared against the theoretically calculated percentages derived from the compound's molecular formula. For a pure sample, the experimentally found values are expected to align closely with the calculated values, typically within a margin of ±0.4%.

For this compound, the molecular formula is C₁₁H₁₇N₃, leading to a molecular weight of 191.28 g/mol . The theoretical elemental composition is calculated as follows:

Carbon (C): (11 * 12.011) / 191.28 * 100% = 69.08%

Hydrogen (H): (17 * 1.008) / 191.28 * 100% = 8.96%

Nitrogen (N): (3 * 14.007) / 191.28 * 100% = 21.96%

Sulfur (S) is not present in this molecule. This compositional data is crucial for confirming the identity and purity of the compound after synthesis. The comparison between theoretical and experimental values provides a primary standard for compositional verification in newly synthesized derivatives.

Table 1: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon (C) | C₁₁H₁₇N₃ | 69.08 | N/A |

| Hydrogen (H) | 8.96 | N/A | |

| Nitrogen (N) | 21.96 | N/A |

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the substituted 2-aminopyridine (B139424) ring system. The electronic spectrum of this compound is expected to be dominated by π → π* (pi to pi star) and n → π* (n to pi star) transitions.

π → π Transitions:* These are high-energy transitions that occur in molecules with conjugated π-systems, such as the pyridine ring. They typically result in strong absorption bands. The amino (-NH₂) and methyl (-CH₃) groups attached to the pyridine ring act as auxochromes, which are groups that modify the absorption of the chromophore. The electron-donating nature of the amino group, in particular, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms of the pyridine ring and the amino group, to an anti-bonding π* orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions.

Based on the analysis of similar 2-aminopyridine structures, this compound is predicted to exhibit characteristic absorption bands in the UV region, as detailed in the table below.

Table 2: Predicted Electronic Transitions and Absorption Properties for this compound

| Electronic Transition | Involved Orbitals | Expected λmax Region (nm) | Relative Intensity | Notes |

|---|---|---|---|---|

| π → π | π orbital of the pyridine ring to an anti-bonding π orbital | ~280 - 320 | High | This is the main absorption band, characteristic of the 2-aminopyridine chromophore. |

| n → π | Non-bonding orbital of N atoms to an anti-bonding π orbital | >300 | Low | This transition may appear as a shoulder on the main π → π* band or be obscured by it. |

Computational Chemistry and Theoretical Investigations of 4 Methyl 5 Piperidin 4 Yl Pyridin 2 Amine

Quantum Chemical Calculations (e.g., DFT Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netnih.gov DFT methods provide a balance between accuracy and computational cost, making them a standard approach for calculating the optimized geometry, electronic structure, and vibrational frequencies of molecules. researchgate.net For 4-Methyl-5-(piperidin-4-yl)pyridin-2-amine, DFT calculations would be the first step in building a comprehensive theoretical profile, predicting its most stable three-dimensional conformation and providing the foundation for all subsequent analyses.

HOMO-LUMO Analysis for Electronic Properties and Reactivity Prediction

The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

While specific HOMO-LUMO energy values for this compound have not been reported in the searched literature, analysis of structurally similar compounds provides context for expected values. For instance, DFT studies on various pyridine (B92270) and piperidine (B6355638) derivatives reveal HOMO-LUMO gaps that are indicative of their potential as reactive intermediates in synthesis or as bioactive molecules. tandfonline.comresearchgate.net A theoretical calculation for the title compound would pinpoint the localization of these orbitals, indicating, for example, whether the electron density in the HOMO is concentrated on the electron-rich 2-amino-pyridine ring or the piperidine moiety.

Table 1: Representative Frontier Orbital Energies for Related Heterocyclic Compounds

| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyrimidine Derivatives | -6.5 to -7.0 | -1.0 to -2.5 | ~4.0 to 5.0 | nih.govtandfonline.com |

| Piperidine Derivatives | -6.0 to -6.8 | -0.5 to -1.5 | ~5.0 to 6.0 | researchgate.net |

This table presents typical values for related classes of compounds to provide context and does not represent calculated values for this compound.

Electrostatic Potential Surface (MEP) Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to denote different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP analysis would likely reveal a high negative potential around the nitrogen atoms of the pyridine ring and the primary amine group, identifying them as key sites for hydrogen bonding and interaction with electrophiles. tandfonline.comnih.gov Conversely, the hydrogen atoms of the amine and the piperidine N-H group would be expected to show positive potential, marking them as potential hydrogen bond donors. nih.gov Although a specific MEP map for this compound is not available in the literature, the principles of MEP analysis allow for a qualitative prediction of its reactive sites based on its functional groups.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates. alliedacademies.org The process involves sampling a vast number of conformations of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding energy. alliedacademies.org

While no specific molecular docking studies featuring this compound have been published, the scaffold is characteristic of compounds investigated as kinase inhibitors or for their activity on central nervous system targets. alliedacademies.org Docking studies on analogous pyridine-piperidine hybrids have shown that the nitrogen atoms of the pyridine and piperidine rings often play a crucial role in forming key hydrogen bond interactions with amino acid residues in the active site of target proteins. researchgate.netalliedacademies.org A hypothetical docking study of this compound would provide valuable predictions about its potential biological targets and its binding mode, guiding further experimental validation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking studies. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex, explore the conformational flexibility of the ligand, and analyze the dynamics of the binding event. plos.org

For this compound, an MD simulation of its complex with a potential protein target would reveal the stability of the interactions predicted by docking. nih.gov It would allow researchers to observe how the ligand and protein adapt to each other, the role of water molecules in the binding site, and the persistence of key interactions, such as hydrogen bonds, over the simulation period. Such studies are critical for validating docking poses and understanding the energetic contributions to binding affinity. To date, no specific MD simulation studies for this compound have been reported in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. chemrevlett.comresearchpublish.com By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding lead optimization in drug discovery. nih.govresearchgate.net

A QSAR study typically involves a dataset of compounds with known activities against a specific target. For each compound, a set of molecular descriptors is calculated, and a regression model is built to relate these descriptors to the observed activity. mdpi.com Although this compound has not been part of a published QSAR study, its structural features suggest it could be included in datasets for developing QSAR models for various targets, such as kinases or G-protein coupled receptors.

Descriptor Calculation and Selection

The foundation of any QSAR model lies in the calculation and selection of molecular descriptors. acs.org Descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be categorized into several types, including:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups). researchpublish.com

3D descriptors: Calculated from the 3D coordinates of the molecule (e.g., steric parameters, surface areas, volume). acs.org

Physicochemical descriptors: Properties like lipophilicity (logP), molar refractivity, and polarizability.

The process involves calculating a large number of descriptors and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to select a subset of descriptors that best correlates with the biological activity. chemrevlett.comresearchgate.net This selection process is crucial for building a robust and predictive QSAR model. For pyridine and piperidine derivatives, descriptors related to hydrophobicity, electronic properties (like partial charges on nitrogen atoms), and steric bulk are often found to be significant in QSAR models. acs.orgchemrxiv.org

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Example Descriptors | Description |

|---|---|---|

| Constitutional (2D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| nHDon | Number of hydrogen bond donors. | |

| Topological (2D) | Wiener Index | A distance-based index related to molecular branching. |

| Geometrical (3D) | Molecular Surface Area | The solvent-accessible surface area of the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

This table lists general descriptors commonly used in QSAR and does not represent specific calculated values for the title compound.

Model Development and Validation

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the development and validation of computational models for this compound were identified. Research articles and datasets providing detailed findings, including data tables on model parameters, validation metrics, or theoretical investigations directly pertaining to this compound, are not available in the public domain based on the conducted search. Therefore, the presentation of detailed research findings and data tables as requested is not possible at this time.

Structure Activity Relationship Sar Studies of 4 Methyl 5 Piperidin 4 Yl Pyridin 2 Amine Analogs in in Vitro Biological Systems

Impact of Substitutions on the Pyridine (B92270) Ring

The pyridine core is a fundamental component of the scaffold, and alterations to its substitution pattern have profound effects on biological activity.

The methyl group at the C4 position of the pyridine ring is a key feature in many biologically active analogs. While direct SAR studies on 4-Methyl-5-(piperidin-4-yl)pyridin-2-amine that specifically isolate the role of this methyl group are not extensively detailed in the provided context, the prevalence of this moiety in potent compounds suggests its importance. For instance, in a series of 2-amino-4-methylpyridine (B118599) analogs developed as inhibitors for inducible nitric oxide synthase (iNOS), the 4-methyl group was a conserved feature among the most promising candidates. nih.govwustl.edu Its presence is thought to influence the electronic properties of the pyridine ring and may provide beneficial steric interactions within the target's binding site.

The 2-aminopyridine (B139424) moiety is a crucial pharmacophore for a wide range of biological activities. rsc.orgnih.gov This functional group is a key structural element in numerous pharmaceuticals and is known for its ability to form critical hydrogen bond interactions with biological targets. epa.gov In the context of iNOS inhibitors, the 2-aminopyridine "head" of the molecule is retained during modifications, underscoring its essential role in achieving high potency. nih.gov The simple, low molecular weight design of the 2-aminopyridine moiety makes it an ideal building block in drug discovery, allowing for the synthesis of molecules with favorable pharmacological profiles. rsc.org Its ability to serve as a hydrogen bond donor and acceptor facilitates strong and specific binding to enzyme active sites or receptor pockets.

Influence of Piperidine (B6355638) Ring Modifications

Modifications to the piperidine ring, including the introduction of substituents, considerations of stereochemistry, and conformational control, are critical for optimizing the activity of these analogs.

The introduction of various substituents onto the piperidine ring has been shown to significantly alter the biological activity of these compounds. The nature, size, and position of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

For example, in the development of human neuronal nitric oxide synthase (hnNOS) inhibitors, modifications at the tail amino functionality (the piperidine ring) were explored to enhance bioavailability and selectivity. nih.gov Introducing fluorine atoms to the piperidine ring, as in 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine, was found to increase lipophilicity, which in turn significantly improved potential blood-brain barrier permeability. nih.gov This strategy highlights how tuning the electronic properties and lipophilicity of the piperidine moiety can lead to compounds with superior drug-like properties.

In other studies, N-alkylation of the piperidine nitrogen has been shown to modulate receptor affinity. For instance, 1-methylpiperidine derivatives often exhibit high affinity for σ1 receptors, suggesting that a small alkyl group on the piperidine nitrogen can enhance lipophilic interactions within the receptor's binding pocket. nih.gov

| Compound | Modification on Piperidine Ring | Observed Effect | Reference |

|---|---|---|---|

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | Addition of two fluorine atoms at the 4-position | Increased lipophilicity and permeability (Pe = 17.3 × 10−6 cm s−1) | nih.gov |

| N-methylpiperidine derivatives | Methyl group on the piperidine nitrogen | Increased lipophilic interactions and high σ1 receptor affinity | nih.gov |

| Unsubstituted N-H piperidine analogs | Proton on the piperidine nitrogen | Considerably lower σ1 receptor affinity compared to N-methylated analogs | nih.gov |

The incorporation of chirality into the piperidine scaffold can have a significant impact on biological activity and selectivity. researchgate.net Chiral piperidines are prevalent in many approved drugs, and their use can help to optimize the three-dimensional fit of a molecule into its binding site, leading to enhanced potency and improved pharmacokinetic properties. researchgate.net

For instance, in the development of CCR5 antagonists, the S-configuration of a substituent on a piperazine ring (a related heterocyclic scaffold) was found to be vital for binding activity. rsc.org Similarly, the stereoselective synthesis of substituted piperidines is a key strategy for producing enantiomerically pure compounds, which can prevent the racemization of enantioenriched substrates and lead to more effective and safer drugs. nih.gov The introduction of a chiral center on the piperidine ring can be essential for increasing drug potency by ensuring the correct orientation of substituents within a binding pocket. researchgate.net

The piperidine ring typically adopts a stable chair conformation, similar to cyclohexane. wikipedia.org However, unlike cyclohexane, the two chair conformations of piperidine, with the N-H bond in either an axial or equatorial position, are distinct. The equatorial conformation is generally more stable. wikipedia.org The conformational preference of the piperidine ring is crucial as it dictates the spatial orientation of its substituents, which in turn affects how the molecule interacts with its biological target.

The conformation can be influenced by substituents. For example, the introduction of a fluorine atom at the 4-position can lead to a preference for the axial position, which may be due to dipole-dipole repulsion. researchgate.net By strategically placing substituents, the conformational behavior of the piperidine ring can be tuned to lock the molecule into a bioactive conformation, thereby enhancing its potency. This approach of using conformational restriction is a powerful tool in drug design. nih.gov

| Piperidine Moiety | Preferred Conformation | Key Influencing Factor | Reference |

|---|---|---|---|

| Unsubstituted Piperidine | Chair conformation with N-H equatorial | Lower energy state | wikipedia.org |

| N-Methylpiperidine | Chair conformation with N-Methyl equatorial | Steric preference | wikipedia.org |

| 4-Fluoropiperidine | Chair conformation with fluorine axial | Possible dipole-dipole repulsion | researchgate.net |

Linker Region and Hybrid Scaffold Optimization

The optimization of the molecular scaffold, particularly the region connecting the primary heterocyclic rings, is a key strategy in medicinal chemistry. This involves modifying the linker's composition and exploring hybrid designs to enhance biological efficacy.

The nature of the linkage between the pyridine and piperidine moieties is a critical determinant of a compound's biological activity. Studies on analogous scaffolds, such as the 4-aminopiperidine (4AP) series, have systematically explored variations in this linker region. Initial investigations focused on the length and composition of the linker connecting a central amine to an aryl ring, a region analogous to the direct connection in the title compound's scaffold.

Research has shown that altering the length of a carbon-based linker does not always have a strong effect on efficacy. For instance, in one series of analogs, lengthening a carbon chain from a single methylene unit to an ethylene or propylene unit did not significantly impact potency nih.gov. However, the chemical nature of the linker is paramount. The replacement of a flexible and basic alkylamine linkage with more rigid and polar amide or sulfonamide groups resulted in a complete loss of biological activity in an antiviral assay nih.gov. This suggests that the sp3 hybridization and basicity of the linker are essential for maintaining the desired biological interactions.

These findings underscore the importance of the linker's physicochemical properties. Modifications that alter flexibility, hydrogen bonding capacity, or basicity can dramatically change how the molecule interacts with its biological target, thereby abolishing its activity. Therefore, maintaining an appropriate linker, such as a direct C-C bond or a short, non-polar chain, is often a guiding principle in the design of potent analogs.

Hybrid scaffold design involves the strategic combination of two or more distinct pharmacophores into a single molecule. This approach aims to create novel compounds with enhanced potency, improved properties, or a dual mechanism of action. The design of pyrazolo[1,5-a]pyrimidines, for instance, has been explored for the treatment of Mycobacterium tuberculosis by targeting ATP synthase nih.gov.

A core principle in hybrid design is the integration of key structural motifs from known active compounds. For example, new potential anticancer agents have been developed by combining the essential pharmacophores of different molecules, such as imatinib and other kinase inhibitors semanticscholar.org. The goal is to leverage the favorable interactions of each component to create a synergistic effect in the hybrid molecule. In the context of this compound analogs, a hybrid design might involve fusing the pyridine-piperidine core with another heterocyclic system known to have relevant biological activity. This strategy aims to explore new chemical space and identify compounds with superior therapeutic potential nih.govsemanticscholar.org.

Modulation of Biological Interactions Through Structural Changes (In Vitro Data)

Systematic structural modifications to the core scaffold of this compound analogs have provided significant insights into their SAR. In vitro data, typically expressed as EC50 or IC50 values, quantify how these changes affect biological activity against various targets, such as enzymes or whole cells.

The 2-amino-4-methylpyridine moiety is a common starting point for SAR studies. It has been reported that the 6-position of this pyridine ring demonstrates the greatest tolerance for bulky substituents with respect to inhibitory potency for inducible nitric oxide synthase (iNOS) nih.gov.

Substitution at the 6-position: Replacing a 2'-methyl group with a fluorine atom (compound 9 ) maintained the same level of potency against iNOS nih.gov. However, extending the alkyl chain at this position, as seen in compound 20 (a 4-fluorobutyl group) compared to compound 18 (a 3-fluoropropyl group), led to a reduction in potency nih.gov. Further increasing steric bulk by adding a methyl group to the alkyl chain (compound 30 ) resulted in an additional decrease in iNOS inhibition nih.gov. This suggests that while the 6-position is tolerant, there are specific steric and electronic constraints that govern activity nih.gov.

| Compound ID | R Group at 6-Position | Potency (vs. iNOS) |

| 2 | Isopropyl | IC50 = 28 nM |

| 9 | 2-Fluoropropyl | IC50 = 28 nM |

| 18 | 3-Fluoropropyl | IC50 = 11 nM |

| 20 | 4-Fluorobutyl | IC50 = 36 nM |

| 30 | 2-Methyl-4-fluorobutyl | IC50 = 100 nM |

| 27 | 3-Methoxypropyl | Inactive |

| 33 | 3-(Methylthio)propyl | Inactive |

| Data sourced from research on iNOS inhibitors nih.gov. |

The piperidine ring offers multiple sites for modification, including the ring itself and its nitrogen atom.

Ring Unsaturation: A significant enhancement in potency was observed when unsaturation was introduced into the piperidine ring. In a series of compounds targeting Trypanosoma cruzi, the unsaturated tetrahydropyridine analog (52 ) showed a tenfold increase in activity compared to its saturated piperidine counterpart (23 ) dndi.org. A similar improvement was noted between other saturated and unsaturated pairs (53 and 54 ) dndi.org.

| Compound ID | Core Ring | R Group | pEC50 (T. cruzi) |

| 23 | Piperidine | 4-Methoxyindole-2-carboxamide | 5.99 |

| 52 | Tetrahydropyridine | 4-Methoxyindole-2-carboxamide | 7.00 |

| 53 | Piperidine | Benzamide | 5.30 |

| 54 | Tetrahydropyridine | Benzamide | 6.27 |

| Data adapted from studies on anti-trypanosomal agents dndi.org. |

N-Substitutions: The substituent on the piperidine nitrogen plays a crucial role. In one study on hepatitis C virus (HCV) assembly inhibitors, removing an N-benzylic moiety from the initial hit compound did not significantly affect potency, allowing for simplification of the scaffold nih.gov. Subsequent exploration of N-substituents revealed that while extending an alkyl chain had little effect, replacing an alkylamine linkage with an amide (10 ) or sulfonamide (11 ) completely abolished activity, highlighting the need for a basic nitrogen atom at that position nih.gov.

| Compound ID | Linker 'A' Modification | EC50 (µM) vs. HCV |

| 2 | -CH2- | 1.8 |

| 8 | -CH2CH2- | 1.4 |

| 9 | -CH2CH2CH2- | 2.1 |

| 10 | Amide | >35 |

| 11 | Sulfonamide | >35 |

| Data from a study on HCV assembly inhibitors nih.gov. |

Modifications to other parts of the molecular scaffold, such as appended aryl rings, also significantly influence biological outcomes.

Aryl Substitutions: In a series of HCV inhibitors, various substitutions on a phenyl ring were explored. Isosteric replacement of the phenyl ring with pyridine isomers (12-14 ) or thiophene (15-16 ) did not lead to improved potency nih.gov.

Role of Exocyclic Amines: In a different series of quinolinyl pyrimidines, the removal of certain exocyclic amine groups was investigated. The removal of the 2-pyrimidine amine (15 ) or the 4-quinoline amine (21 ) did not significantly alter the IC50 value against the MsNDH-2 enzyme, suggesting these functional groups were not essential for enzymatic inhibition in that specific scaffold uantwerpen.be. This demonstrates that even seemingly important functional groups like amines can sometimes be removed or replaced without loss of activity, simplifying the molecular structure.

Investigation of Biological Interaction Mechanisms for 4 Methyl 5 Piperidin 4 Yl Pyridin 2 Amine and Analogs in Vitro Focus

Interaction with Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)

The biological activity of 4-methyl-5-(piperidin-4-yl)pyridin-2-amine and its analogs is fundamentally linked to their ability to interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions are governed by a combination of non-covalent forces that dictate the affinity and selectivity of the compounds for their respective binding sites. evitachem.com

Hydrogen bonds are crucial for the specific recognition and binding of ligands to biological macromolecules. In the case of this compound and related structures, the pyridine (B92270) and piperidine (B6355638) nitrogens, as well as the amino group on the pyridine ring, are key players in forming hydrogen bond networks. evitachem.com The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group and the protonated piperidine nitrogen can serve as hydrogen bond donors. evitachem.com These interactions are critical for anchoring the ligand within the binding pocket of a target protein. For instance, in the context of kinase inhibition, the pyridine nitrogen can form hydrogen bonds with residues in the ATP-binding site. Similarly, in receptor binding, these groups can interact with key amino acid residues, such as aspartate or glutamate, contributing to the stability of the ligand-receptor complex. evitachem.com

Cellular Pathway Modulation (In Vitro Cellular Assays)

The interactions of this compound and its analogs at the molecular level translate into the modulation of various cellular pathways, which can be assessed using in vitro cellular assays. For example, compounds targeting specific kinases can be evaluated for their ability to inhibit downstream signaling pathways. This is often measured by assessing the phosphorylation status of key substrate proteins within a given pathway. Similarly, compounds that bind to receptors can be tested for their ability to either activate or block receptor-mediated signaling cascades.

In the context of cancer research, analogs of this compound have been investigated for their effects on cell viability and proliferation in various cancer cell lines. researchgate.net For instance, the inhibition of pro-survival signaling pathways can lead to apoptosis or cell cycle arrest. The modulation of pathways involved in inflammation is another area of investigation, where the ability of these compounds to suppress the production of pro-inflammatory cytokines can be measured in relevant cell-based models.

Recent studies have explored the role of similar pyridine-containing compounds in modulating pathways related to neurodegenerative diseases. For example, the mTOR pathway and glutamatergic signaling, which are implicated in the aggregation of proteins like alpha-synuclein (B15492655) in Parkinson's disease, can be influenced by such molecules. nih.gov In vitro studies using human-derived neural cells have shown that modulation of these pathways can lead to a reduction in pathological protein aggregation. nih.gov

Mechanistic Studies of Modulatory Effects (e.g., Enzyme Inhibition Kinetics, Receptor Binding Assays)

To elucidate the precise mechanisms by which this compound and its analogs exert their effects, detailed mechanistic studies are employed. Enzyme inhibition kinetics are used to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the potency of the inhibitor (e.g., IC50 or Ki values). For kinase inhibitors, these studies can reveal whether the compound competes with ATP, the substrate, or binds to an allosteric site. evitachem.com

Receptor binding assays are essential for characterizing the interaction of these compounds with their target receptors. Radioligand binding assays, for example, can determine the affinity (Kd) of a compound for a specific receptor. Functional assays then assess whether the compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream cellular response upon receptor binding. For instance, studies on mGluR5 have utilized such assays to characterize allosteric modulators. nih.gov

The following table summarizes representative in vitro data for analogs of this compound against various molecular targets.

| Compound/Analog | Target | Assay Type | Potency (IC50/Ki/pA2) | Reference |

| Analog 1 | Acetylcholinesterase (AChE) | Enzyme Inhibition | 13 nM (IC50) | nih.gov |

| Analog 2 | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 3.1 µM (IC50) | nih.gov |

| Analog 3 | Sigma-1 Receptor (σ1R) | Receptor Binding | 1.45 nM (Ki) | nih.gov |

| Analog 4 | Histamine H3 Receptor (hH3R) | Receptor Binding | 12.5 nM (Ki) | nih.gov |

| Analog 5 | c-Met Kinase | Enzyme Inhibition | 4.9 nM (IC50) | mdpi.com |

| Analog 6 | Inducible Nitric Oxide Synthase (iNOS) | Enzyme Inhibition | Potent Inhibition | nih.gov |

| Analog 7 | P2X7 Receptor | Receptor Antagonism | High Potency | acs.org |

| Analog 8 | Kv1.5 Potassium Channel | Ion Channel Blockade | Potent Inhibition | nih.govnih.gov |

Bioisosteric Replacements and Their Mechanistic Implications

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. nih.gov In the context of this compound and its analogs, bioisosteric replacements can have profound mechanistic implications.

For example, replacing the pyridine ring with other heterocycles can alter the hydrogen bonding capacity and electronic properties of the molecule, thereby influencing its interaction with the target. nih.gov The introduction of a 2-difluoromethylpyridine group as a bioisostere for a pyridine-N-oxide has been shown to enhance biological activity in certain contexts. rsc.org Similarly, replacing the piperidine ring with other saturated heterocycles can impact the compound's conformational flexibility and its ability to fit into the binding pocket.

The substitution pattern on the pyridine ring is also critical. The replacement of a hydrogen atom with a fluorine atom, for instance, can alter the molecule's metabolic stability and its ability to form specific interactions within the binding site. The choice of bioisosteric replacement is often guided by the desire to improve interactions with the target, for example, by introducing a group that can form an additional hydrogen bond or a more favorable hydrophobic interaction. These modifications can lead to significant changes in the compound's mechanism of action, shifting it from a competitive to an allosteric inhibitor, or altering its selectivity profile across a panel of related targets.

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-5-(piperidin-4-yl)pyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including condensation, substitution, and reduction. For example:

- Step 1 : Bromination of precursor pyridine derivatives under nitrogen at 0°C (e.g., using brominating agents like NBS) .

- Step 2 : Piperidine ring introduction via nucleophilic substitution, requiring anhydrous solvents (e.g., THF) and bases like LiAlH4 for reduction .

- Step 3 : Final purification via column chromatography (e.g., 5–10% ethanol in dichloromethane) .

Key Variables : Temperature control (0°C to room temperature), inert atmosphere (N₂), and solvent polarity significantly impact intermediate stability and final yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). Confirm stereochemistry via coupling constants .

- ESI-MS : Validates molecular weight (e.g., expected [M+H]+ peak at m/z 218.3) .

- FT-IR : Identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

- In vitro assays : Use enzyme inhibition studies (e.g., methionine aminopeptidase-1) with IC₅₀ determination via fluorometric or colorimetric readouts .

- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays, noting dose-dependent viability curves .

- Control experiments : Compare with structurally similar pyridinylpyrimidines to isolate the piperidine moiety’s contribution to activity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like piperidine ring closure .

- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., DMF or toluene with Pd/Cu catalysts) .

- MD Simulations : Study solvation effects on intermediate stability to reduce side products .

Q. How to resolve contradictions in reported biological activity data for analogous compounds?

Methodological Answer:

- Meta-analysis : Aggregate data from structurally similar compounds (e.g., pyridinylpyrimidines) to identify trends in substituent effects .

- SAR Studies : Systematically modify the piperidine or pyridine moieties and compare bioactivity (e.g., logP vs. IC₅₀ correlations) .

- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, incubation time) across labs to isolate protocol-dependent variability .

Q. What strategies enhance the compound’s selectivity in targeting enzymes or receptors?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target binding pockets (e.g., hydrophobic pockets favoring the piperidine group) .

- Isotopic Labeling : Incorporate ¹⁵N or ¹³C in the amine group to track binding via NMR or MS .

- Proteomic Profiling : Perform pull-down assays with biotinylated derivatives to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.